(1-methyl-1H-1,2,3-triazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
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Description
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C13H21N5O2 and its molecular weight is 279.344. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
Triazoles and Tetrahydrofuran Derivatives Synthesis
Triazoles are a significant class of compounds with various applications in medicinal chemistry and agriculture. The synthesis of triazoles often involves click chemistry, specifically the Huisgen cycloaddition reaction, which is widely used due to its efficiency and the stability of triazoles. Tetrahydrofuran derivatives, part of the compound's structure, are synthesized through various methods, including cyclization reactions. These processes are crucial for creating complex molecules with potential biological activities.
Benzofuran Based Triazoles
The synthesis of novel benzofuran-based 1,2,3-triazoles using a click chemistry approach demonstrates the versatility of triazoles in creating compounds with significant antimicrobial activity. This method highlights the compound's role in developing new therapeutic agents (Sunitha et al., 2017).
Biomedical Applications
Heterocyclic Compounds in Drug Development
The structural motifs present in "(1-methyl-1H-1,2,3-triazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone" are common in heterocyclic compounds, which play a critical role in drug development. Heterocyclic chemistry is fundamental in creating molecules with a variety of biological activities, including antitumor, antimicrobial, and anxiolytic properties. These activities are explored through the synthesis of compounds like imidazotetrazines for antitumor applications (Stevens et al., 1984) and novel anxiolytic agents derived from triazolobenzophenones (Gall et al., 1976).
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-16-9-12(14-15-16)13(19)18-5-2-4-17(6-7-18)11-3-8-20-10-11/h9,11H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULIOLOSZXADGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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